REACTION_CXSMILES
|
[Na].[C:2]([O:10][CH2:11][CH3:12])(=[O:9])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[O-]CC.[Na+:16].Br[CH:18]([CH2:20][CH2:21][CH3:22])[CH3:19]>C(O)C>[O-:5][CH2:4][CH3:3].[Na+:16].[CH2:11]([O:10][C:2](=[O:9])[CH:3]([CH:18]([CH2:20][CH2:21][CH3:22])[CH3:19])[C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH3:12] |f:2.3,6.7,^1:0|
|
Name
|
|
Quantity
|
50.3 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
BrC(C)CCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(=O)OCC)C(C)CCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Na].[C:2]([O:10][CH2:11][CH3:12])(=[O:9])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[O-]CC.[Na+:16].Br[CH:18]([CH2:20][CH2:21][CH3:22])[CH3:19]>C(O)C>[O-:5][CH2:4][CH3:3].[Na+:16].[CH2:11]([O:10][C:2](=[O:9])[CH:3]([CH:18]([CH2:20][CH2:21][CH3:22])[CH3:19])[C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH3:12] |f:2.3,6.7,^1:0|
|
Name
|
|
Quantity
|
50.3 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
BrC(C)CCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(=O)OCC)C(C)CCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Na].[C:2]([O:10][CH2:11][CH3:12])(=[O:9])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[O-]CC.[Na+:16].Br[CH:18]([CH2:20][CH2:21][CH3:22])[CH3:19]>C(O)C>[O-:5][CH2:4][CH3:3].[Na+:16].[CH2:11]([O:10][C:2](=[O:9])[CH:3]([CH:18]([CH2:20][CH2:21][CH3:22])[CH3:19])[C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH3:12] |f:2.3,6.7,^1:0|
|
Name
|
|
Quantity
|
50.3 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
BrC(C)CCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(=O)OCC)C(C)CCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |